
2,6-Dichlorphenolindophenol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Case Studies
- Ischemic Stroke Models : In a study involving a rat model of middle cerebral artery occlusion (MCAO), DCPIB was administered intracisternally and resulted in a notable reduction in infarct volume (26.65% compared to 45.52% in controls) and improved functional recovery post-injury . This suggests its potential as a therapeutic agent in stroke management.
- Cell Culture Studies : In cultured PC12 cells, which serve as an in vitro model for ischemic conditions, DCPIB treatment significantly decreased cell death induced by oxygen-glucose deprivation (OGD) . This indicates its effectiveness in protecting neuronal cells under stress conditions.
Summary Table: Neuroprotective Effects of DCPIB
Study Type | Model Used | Key Findings |
---|---|---|
In Vivo | Rat MCAO Model | Reduced infarct volume (26.65%) and improved recovery |
In Vitro | PC12 Cell Culture | Decreased OGD-induced cell death |
Impact on Ion Channels
DCPIB's inhibition of VRAC has broader implications for cellular physiology beyond neuroprotection. It has been shown to influence ion transport mechanisms, particularly in glial cells where it affects chloride ion currents and cell volume regulation.
Research Insights
- Chloride Ion Regulation : Studies indicate that DCPIB effectively blocks hypotonic-induced decreases in intracellular chloride concentration ([Cl⁻]i) in various cell types, including astrocytes . This regulation is critical for maintaining cellular homeostasis during osmotic stress.
- Glutamate Transport : Beyond its effects on VRAC, DCPIB also inhibits glutamate uptake via the GLT-1 transporter, highlighting its multifaceted role in modulating neurotransmitter dynamics .
Summary Table: Effects on Cellular Physiology
Cellular Function | Effect of DCPIB | Reference |
---|---|---|
Chloride Regulation | Blocks hypotonic-induced [Cl⁻]i decrease | |
Glutamate Transport | Inhibits GLT-1 transporter |
Stroke and Ischemia
The compelling evidence supporting DCPIB's neuroprotective effects positions it as a potential therapeutic agent for ischemic stroke and related conditions. Its ability to selectively inhibit VRAC could offer a novel approach to mitigating excitotoxic damage during acute neurological events.
Wirkmechanismus
Target of Action
DCPIB is a selective, reversible, and potent inhibitor of volume-regulated anion channels (VRACs) . VRACs are formed by leucine-rich repeat-containing protein 8 (LRRC8) family members and contain LRRC8A in homo- or hetero-hexameric assemblies . These channels are activated by hypoosmotic conditions in vertebrate cells . DCPIB also voltage-dependently activates potassium channels TREK1 and TRAAK, and inhibits TRESK, TASK1, and TASK3 .
Mode of Action
DCPIB interacts with its targets by binding in the extracellular selectivity filter of the VRACs and sterically occluding ion conduction . This binding is likened to a cork in a bottle . The constricted and expanded structures reveal coupled dilation of cytoplasmic LRRs and the channel pore, suggesting a mechanism for channel gating by internal stimuli .
Biochemical Pathways
DCPIB affects the biochemical pathways related to cell volume regulation. Vertebrate cells respond to hypotonic environments by opening channels for chloride and other anions, permitting exchange of diverse osmolytes and requisite water across the membrane to alleviate osmotic imbalance . DCPIB inhibits this process by blocking the VRACs . Furthermore, DCPIB has been found to inhibit angiogenesis via modulation of the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway .
Pharmacokinetics
It’s known that dcpib is a potent inhibitor of vracs with an ic50 of 2 μm in rat pancreatic β-cells .
Result of Action
DCPIB inhibits glucose-stimulated insulin secretion in intact β-cells via VSAC inhibition and indirect KATP channel activation . It also reverses cell swelling-induced action potential duration shortening in atrial myocytes and inhibits astroglial swelling in vitro . Moreover, DCPIB has been found to inhibit angiogenesis .
Action Environment
The action of DCPIB is influenced by the cellular environment, particularly the osmotic conditions. Hypoosmotic conditions activate VRACs in vertebrate cells . DCPIB inhibits these channels, thereby affecting the cells’ ability to regulate their volume in response to osmotic imbalance
Biochemische Analyse
Biochemical Properties
DCPIB plays a significant role in biochemical reactions by inhibiting VRACs. It interacts with the leucine-rich repeat-containing protein 8 (LRRC8) family members, particularly LRRC8A, which forms the core of VRACs. The interaction between DCPIB and LRRC8A involves binding to the extracellular selectivity filter of the channel, effectively blocking ion conduction. This inhibition is crucial for studying the function of VRACs in cellular processes and understanding their role in diseases .
Cellular Effects
DCPIB has profound effects on various cell types and cellular processes. By inhibiting VRACs, DCPIB influences cell volume regulation, which is essential for cell survival under osmotic stress. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, DCPIB has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in gene expression patterns and metabolic fluxes. These effects are critical for understanding the role of VRACs in cell physiology and pathology .
Molecular Mechanism
The molecular mechanism of DCPIB involves its binding to the extracellular selectivity filter of VRACs, particularly the LRRC8A subunit. This binding sterically occludes the ion conduction pathway, preventing the flow of chloride and other anions through the channel. Additionally, DCPIB-induced conformational changes in the channel protein can affect its gating properties, further modulating its activity. These molecular interactions are essential for understanding how DCPIB exerts its inhibitory effects on VRACs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DCPIB can change over time due to its stability and degradation. DCPIB is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Over time, the inhibitory effects of DCPIB on VRACs may diminish, necessitating the use of fresh solutions for consistent results. Long-term studies have shown that DCPIB can have sustained effects on cellular function, including prolonged inhibition of VRAC activity and associated cellular responses .
Dosage Effects in Animal Models
The effects of DCPIB vary with different dosages in animal models. At low doses, DCPIB effectively inhibits VRACs without causing significant toxicity. At higher doses, DCPIB can induce adverse effects, including cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, where a minimal concentration of DCPIB is required to achieve effective VRAC inhibition. These dosage-dependent effects are crucial for determining the therapeutic potential and safety of DCPIB in preclinical studies .
Metabolic Pathways
DCPIB is involved in metabolic pathways related to its role as a VRAC inhibitor. It interacts with enzymes and cofactors that regulate cellular redox states and ion homeostasis. By inhibiting VRACs, DCPIB can alter the metabolic flux of ions and osmolytes, affecting overall cellular metabolism. These interactions are essential for understanding the broader metabolic implications of DCPIB and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, DCPIB is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. DCPIB’s distribution is critical for its inhibitory effects on VRACs, as it needs to reach the extracellular selectivity filter of the channel to exert its action. Understanding these transport mechanisms is vital for optimizing the use of DCPIB in research and therapeutic contexts .
Subcellular Localization
DCPIB’s subcellular localization is primarily determined by its interactions with VRACs and other cellular components. It is directed to the plasma membrane, where VRACs are located, through specific targeting signals and post-translational modifications. This localization is crucial for its activity as a VRAC inhibitor, as it needs to bind to the extracellular selectivity filter of the channel. Understanding the subcellular localization of DCPIB helps elucidate its mechanism of action and potential off-target effects .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von DCPIB umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Indanon-Kerns, die Chlorierung und die anschließende Kupplung mit Butansäure. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln, Katalysatoren und kontrollierten Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für DCPIB nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung der Labor-Syntheseverfahren umfassen. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von Lösungsmitteln und Reagenzien in Industriequalität sowie der Einsatz von großtechnischen Reaktoren, um DCPIB in großen Mengen zu produzieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen
DCPIB durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: DCPIB kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von DCPIB modifizieren und so seine chemischen Eigenschaften verändern.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit DCPIB verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, pH-Anpassungen und die Verwendung von Katalysatoren, um die Reaktionen zu erleichtern .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation oxidierte Derivate entstehen, während Substitutionsreaktionen modifizierte DCPIB-Moleküle mit verschiedenen funktionellen Gruppen erzeugen können .
Wissenschaftliche Forschungsanwendungen
DCPIB hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
DCPIB entfaltet seine Wirkung durch selektive Hemmung von volumengesteuerten Anionenkanälen. Es bindet an den Selektivitätsfilter des Kanals, blockiert die Ionenleitung und verhindert, dass sich der Kanal als Reaktion auf osmotische Reize öffnet. Diese Hemmung beeinflusst verschiedene zelluläre Prozesse, darunter die Zellvolumenregulation, Proliferation und Apoptose .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(2-Butyl-6,7-dichlor-2-cyclopentyl-2,3-dihydro-1-oxo-1H-inden-5-yl)oxobuttersäure: Eine eng verwandte Verbindung mit ähnlichen inhibitorischen Wirkungen auf VRACs.
Dichlorphenolindophenol: Eine weitere Verbindung, die in Redoxreaktionen und als Redoxfarbstoff verwendet wird.
Einzigartigkeit
DCPIB ist einzigartig aufgrund seiner hohen Selektivität und Potenz als VRAC-Inhibitor. Im Gegensatz zu anderen ähnlichen Verbindungen wurde DCPIB umfassend untersucht und wird in der wissenschaftlichen Forschung häufig eingesetzt, um die Rolle von VRACs in verschiedenen zellulären Prozessen zu untersuchen .
Biologische Aktivität
DCPIB (4-(2-butyl-6,7-dichloro-2-cyclopentyl-indan-1-on-5-yl) oxobutyric acid) is a selective inhibitor of volume-regulated anion channels (VRAC). Its biological activity has been extensively studied across various cellular and physiological contexts, revealing both therapeutic potential and mechanisms of action.
DCPIB primarily functions as a blocker of VRAC, which are crucial for osmoregulation and cellular volume control. It has been shown to inhibit the swelling-activated chloride current (ICl,swell) in different cell types, including rat pancreatic β-cells (IC50 ~ 2 μM) and cardiovascular tissues (IC50 = 4.1 μM) . Additionally, DCPIB impacts mitochondrial function by inhibiting complexes I, II, and III of the electron transport chain, leading to reduced ATP production and altered mitochondrial membrane potential .
Inhibition of Angiogenesis
Recent studies have highlighted DCPIB's role in inhibiting angiogenesis. In an in vivo model of corneal suture and myocardial infarction, DCPIB administration significantly reduced neovascularization and endothelial cell proliferation. Specifically, it suppressed the total and phosphorylated levels of VEGFR2, a key receptor in angiogenic signaling pathways . The effects were quantified using slit-lamp biomicroscopy and immunofluorescence staining, demonstrating a marked decrease in CD31-positive endothelial cells following treatment with DCPIB .
Impact on Cellular Functions
DCPIB has been shown to affect various cellular processes:
- Insulin Secretion : It inhibits glucose-stimulated insulin secretion in β-cells by blocking VRAC and indirectly activating KATP channels .
- Cellular Proliferation and Migration : In human umbilical vein endothelial cells (HUVECs), DCPIB reduced tube formation and migration, essential for angiogenesis .
- Neuroprotection : In models of cerebral ischemia, DCPIB exhibited neuroprotective effects by reducing infarct volume when administered locally, though systemic administration was less effective .
Study 1: Angiogenesis Inhibition
In a controlled study using mouse models, DCPIB was administered via subconjunctival injection or eye drops. Results indicated significant inhibition of corneal neovascularization at doses of 10 μM and 300 μM on days 10 and 14 post-treatment. The study utilized semi-quantitative scoring to assess neovascularization, confirming the compound's efficacy in reducing angiogenic activity .
Study 2: Neuroprotective Effects
A study investigating the effects of DCPIB in a rat model of reversible middle cerebral artery occlusion demonstrated that local administration led to a significant reduction in glutamate levels during ischemic conditions. This suggests that DCPIB may help mitigate excitotoxicity associated with ischemic injury .
Summary Table of Biological Activities
Activity | Description | IC50 / Concentration |
---|---|---|
VRAC Blockade | Inhibits swelling-activated chloride currents | ~2 μM (β-cells), 4.1 μM (cardiovascular tissues) |
Mitochondrial Function | Suppresses ATP production; inhibits electron transport chain complexes | 10 μM |
Angiogenesis Inhibition | Reduces endothelial cell proliferation and migration | 10 μM (in vivo) |
Neuroprotection | Decreases infarct volume in ischemia model | Local administration |
Eigenschaften
IUPAC Name |
4-[(2-butyl-6,7-dichloro-2-cyclopentyl-1-oxo-3H-inden-5-yl)oxy]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Cl2O4/c1-2-3-10-22(15-7-4-5-8-15)13-14-12-16(28-11-6-9-17(25)26)19(23)20(24)18(14)21(22)27/h12,15H,2-11,13H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKGTPJPBOQECW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCCCC(=O)O)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Cl2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90435165 | |
Record name | DCPIB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82749-70-0 | |
Record name | DCPIB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90435165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DCPIB | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.